3-Cyanomethylphenylboronic acid
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Overview
Description
3-Cyanomethylphenylboronic acid is an organic compound with the molecular formula C8H8BNO2. It is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further bonded to a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanomethylphenylboronic acid typically involves the reaction of 3-bromomethylbenzonitrile with a boronic acid derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under inert conditions, often using a base like potassium carbonate and a palladium catalyst in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanomethylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as Suzuki-Miyaura, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Primary amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
3-Cyanomethylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 3-Cyanomethylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of enzymes, thereby inhibiting their activity. The cyanomethyl group can also participate in interactions with various molecular targets, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
- 3-Cyanophenylboronic acid
- 4-Cyanophenylboronic acid
- 3-Methylphenylboronic acid
Comparison: 3-Cyanomethylphenylboronic acid is unique due to the presence of both a cyanomethyl group and a boronic acid group, which confer distinct reactivity and binding properties. Compared to 3-Cyanophenylboronic acid and 4-Cyanophenylboronic acid, the additional methylene group in this compound provides greater flexibility and potential for diverse chemical modifications. This makes it a valuable compound in synthetic chemistry and drug design .
Properties
IUPAC Name |
[3-(cyanomethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,11-12H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMYJQMAPRBDFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378392 |
Source
|
Record name | 3-Cyanomethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220616-39-7 |
Source
|
Record name | 3-Cyanomethylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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